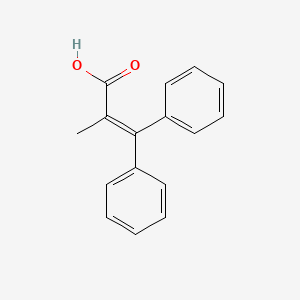

2-Methyl-3,3-diphenylprop-2-enoic acid

描述

Contextualization and Significance of Alpha,Beta-Unsaturated Carboxylic Acids in Organic Chemistry

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. google.com This arrangement of functional groups makes them highly versatile and important building blocks in organic synthesis. google.com Their significance is underscored by their presence in numerous biologically active natural products and medicines.

The reactivity of these compounds is dominated by the electronic interplay between the alkene and the carbonyl group. This conjugation renders them electrophilic at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack at either site. google.com Additions to the alkene are termed conjugate additions, with the Michael addition being a notable example. google.com Furthermore, their extended conjugation makes them prone to polymerization, a property that is harnessed on an industrial scale. google.com

The synthesis of α,β-unsaturated carboxylic acids is a well-established area of organic chemistry, with classic methods including the Perkin reaction, aldol (B89426) condensations, and Horner–Wadsworth–Emmons reactions. google.com These methods provide pathways to a vast array of substituted derivatives, each with unique properties and potential applications.

Historical Development of Research on 2-Methyl-3,3-diphenylprop-2-enoic Acid and Related Structures

While specific historical documentation detailing the first synthesis or discovery of this compound is not prominent in the chemical literature, the intellectual framework for its creation and study dates back to the 19th century. The development of reactions capable of forming α,β-unsaturated aromatic acids was a key advancement. The Perkin reaction, discovered by William Henry Perkin in 1868, utilizes the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to produce cinnamic acids, which share the core α,β-unsaturated aromatic acid structure. nih.gov

The other key structural motif, the 1,2-diphenylethene backbone, is characteristic of stilbenes. Research into this class of compounds gained significant momentum with the isolation of the first stilbene, resveratrol, from White Hellebore in 1940. matrix-fine-chemicals.comnih.govmatrix-fine-chemicals.com Since then, hundreds of stilbene derivatives have been discovered or synthesized, driven by their interesting biological activities and applications in materials science as dyes and optical agents. matrix-fine-chemicals.comnih.govmatrix-fine-chemicals.com The synthesis of the title compound can be seen as an intersection of these two historical streams of research: the synthesis of α,β-unsaturated acids and the exploration of highly substituted stilbenoid structures.

Fundamental Structural Features and Their Implications for Reactivity

The chemical behavior of this compound is a direct consequence of its unique molecular architecture. Its key features are the α,β-unsaturated carboxylic acid system, an α-methyl group, and two β-phenyl groups.

The α,β-Unsaturated Carboxylic Acid Moiety : This is the primary functional group, conferring the molecule its acidic properties and characteristic reactivity. The conjugated system allows for both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). google.comgoogle.com

The α-Methyl Group : The presence of a methyl group on the α-carbon introduces both steric and electronic effects. Electronically, it is a weak electron-donating group. Sterically, it contributes to the crowding around the double bond and the carboxylic acid function.

The β,β-Diphenyl Groups : This is the most defining feature of the molecule. The two bulky phenyl groups at the β-carbon create significant steric hindrance. This bulkiness is expected to dramatically influence the molecule's reactivity, particularly by shielding the β-carbon from nucleophilic attack. Consequently, 1,4-conjugate addition, which is common for less substituted α,β-unsaturated systems, is likely to be significantly disfavored. Reactions at the less-hindered carbonyl carbon (1,2-addition) may be preferred. The phenyl groups also extend the conjugated system, influencing the molecule's electronic and spectroscopic properties.

The combination of these features results in a tetrasubstituted alkene, a structure known for its thermodynamic stability. This high degree of substitution makes the double bond less susceptible to reactions like catalytic hydrogenation compared to less substituted alkenes.

Table 1: Comparison of Structural Features

| Feature | Acrylic Acid | Cinnamic Acid | This compound |

|---|---|---|---|

| α-substituent | H | H | CH₃ |

| β-substituents | H, H | H, Phenyl | Phenyl, Phenyl |

| Alkene Substitution | Disubstituted | Trisubstituted | Tetrasubstituted |

| Steric Hindrance at β-carbon | Low | Moderate | Very High |

Table 2: Predicted Reactivity at Key Molecular Sites

| Site | Type of Reaction | Predicted Reactivity | Rationale |

| Carboxyl (C=O) | 1,2-Nucleophilic Addition (e.g., reduction, Grignard) | Favorable | Accessible site, standard carbonyl reactivity. |

| Carboxyl (OH) | Deprotonation, Esterification | Favorable | Standard carboxylic acid reactivity. |

| β-Carbon | 1,4-Conjugate Addition (e.g., Michael Addition) | Unfavorable | Extreme steric hindrance from two phenyl groups and the α-methyl group. |

| C=C Double Bond | Electrophilic Addition, Hydrogenation | Unfavorable | High stability and steric hindrance of the tetrasubstituted alkene. |

Scope and Objectives for Advanced Academic Inquiry into the Compound

The unique structure of this compound opens several avenues for advanced academic research. The primary objectives would be to synthesize the molecule efficiently, characterize its properties, and explore its potential applications.

Synthesis and Mechanistic Studies : Developing novel and efficient synthetic routes to this sterically congested molecule is a primary challenge. Investigating the limits of classic reactions like the Perkin or Knoevenagel condensations with highly hindered ketones (like benzophenone) would provide valuable mechanistic insights.

Pharmacological Screening : Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, related diphenylpropionic acid derivatives have been investigated for antioxidant properties, and other 2-methyl-2'-phenylpropionic acid derivatives have shown antihistamine activity. A key objective for future research would be to synthesize and screen this compound and its derivatives for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its rigid and well-defined three-dimensional structure could serve as a valuable scaffold in drug design.

Materials Science : Stilbene derivatives are known for their applications as optical brightening agents, dyes, and scintillators. nih.govmatrix-fine-chemicals.com The highly conjugated and rigid structure of the title compound suggests it could be a precursor for novel polymers or materials with interesting photophysical properties. Research could focus on its use as a monomer in polymerization reactions to create specialty polymers with high thermal stability or specific optical characteristics.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBQPEWBQILOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303545 | |

| Record name | 2-methyl-3,3-diphenylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17684-12-7 | |

| Record name | NSC159013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3,3-diphenylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 3,3 Diphenylprop 2 Enoic Acid

Established Synthetic Pathways for the Compound's Core Structure

Traditional methods for the construction of α,β-unsaturated carboxylic acids can be adapted to synthesize the 2-methyl-3,3-diphenylprop-2-enoic acid framework. These approaches often involve classic condensation and addition reactions.

Analysis of Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated carbonyl compounds by reacting an aldehyde or ketone with a carbonyl compound containing an α-hydrogen. wikipedia.org In the context of synthesizing this compound, a hypothetical Claisen-Schmidt reaction would involve the condensation of benzophenone (B1666685) with a derivative of propanoic acid, such as methyl propanoate.

However, the conventional Claisen-Schmidt condensation is typically performed between an enolizable ketone or aldehyde and a non-enolizable aromatic aldehyde. wikipedia.org In this proposed synthesis, benzophenone lacks α-hydrogens and cannot form an enolate. Conversely, while methyl propanoate has α-hydrogens, its enolization is generally less favorable than that of ketones or aldehydes. Standard Claisen condensation conditions, which utilize an alkoxide base, would be necessary to generate the enolate of the ester. libretexts.org

A significant challenge in this approach would be the relatively low reactivity of the benzophenone carbonyl group due to steric hindrance from the two phenyl groups. This steric hindrance could impede the nucleophilic attack of the ester enolate, potentially leading to low yields or requiring harsh reaction conditions. Furthermore, self-condensation of the propanoate ester could be a competing side reaction.

Table 1: Hypothetical Reactants for Claisen-Schmidt Condensation

| Electrophile | Nucleophile Precursor | Product |

| Benzophenone | Methyl propanoate | This compound methyl ester |

Examination of Direct Addition Reactions for Phenyl Group Incorporation

Direct addition reactions, such as the Michael addition, are powerful tools for carbon-carbon bond formation. pressbooks.pub A plausible strategy for the synthesis of this compound could involve the conjugate addition of a phenyl nucleophile to a suitable Michael acceptor. For instance, a phenyl organometallic reagent could be added to a derivative of 2-methyl-3-phenylpropenoic acid.

Alternatively, a more direct and relevant established pathway is the Reformatsky reaction. wikipedia.org This reaction involves the treatment of an α-haloester with zinc dust to form an organozinc reagent, which then adds to a carbonyl compound. wikipedia.org For the synthesis of this compound, this would entail the reaction of benzophenone with the Reformatsky reagent derived from a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate).

The initial product of this reaction would be a β-hydroxy ester, specifically methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate. Subsequent dehydration of this intermediate under acidic or basic conditions would yield the desired α,β-unsaturated ester, which could then be hydrolyzed to the carboxylic acid. The Reformatsky reaction is often favored over the use of more reactive organometallic reagents like Grignard reagents when dealing with ester functionalities, as it is less prone to side reactions with the ester group. wikipedia.org

Table 2: Proposed Reformatsky Reaction Scheme

| Ketone | α-Haloester | Intermediate | Final Product (after dehydration and hydrolysis) |

| Benzophenone | Methyl 2-bromopropanoate | Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate | This compound |

Exploration of Novel and Efficient Synthetic Routes

Modern synthetic organic chemistry continuously seeks to develop more efficient, selective, and environmentally benign methodologies. The following sections explore several advanced synthetic strategies that could be applied to the synthesis of this compound.

Utilization of Ynolate Anions in Syntheses involving the Compound

Ynolate anions are highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions. A noteworthy application is their reaction with ketones to produce α,β,β-trisubstituted acrylates. acs.org This transformation proceeds through a cycloaddition of the ynolate with the carbonyl group, forming a β-lactone enolate intermediate, which then undergoes a thermal electrocyclic ring-opening. acs.org

This methodology could provide a direct route to the ester precursor of this compound. The reaction would involve the generation of the ynolate of propyne, which would then react with benzophenone. The stereoselectivity of the subsequent ring-opening would be a critical factor in determining the geometry of the final product. acs.org This approach is particularly attractive as it can be effective even with sterically hindered ketones. acs.org

Palladium-Catalyzed Methodologies for Olefinic Systems

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted alkenes. Various palladium-catalyzed methods could be envisioned for the synthesis of this compound.

One potential strategy is the palladium-catalyzed alkenylation of an appropriate arene. For instance, a directing group could be employed to facilitate the C-H activation of a benzene (B151609) ring and its subsequent coupling with a suitable derivative of 2-methylpropenoic acid. acs.org Alternatively, a palladium-catalyzed sequential alkylation-alkenylation reaction could be employed.

More directly, palladium-catalyzed oxidative cross-coupling reactions of N-aryl phosphoramidates with alkenes have been developed, offering a concise route to structurally diverse N-aryl-N-vinyl phosphoramidates. mdpi.com While not a direct synthesis of the target carboxylic acid, this methodology highlights the potential of palladium catalysis in forming highly substituted olefinic systems.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by considering factors such as atom economy, the use of less hazardous reagents, and energy efficiency.

For instance, the development of green methodologies for the synthesis of tamoxifen (B1202) and its analogues, which share a triarylethylene core structure with the target molecule, can provide valuable insights. nih.goveurekaselect.com These approaches often focus on minimizing waste and utilizing more environmentally benign reagents and solvents.

Furthermore, traditional reactions like the Claisen-Schmidt condensation can be made more sustainable by employing micellar media, which can enhance reaction rates and facilitate product isolation. nih.gov The use of water as a solvent, where possible, is another key aspect of green chemistry. The development of water-soluble catalysts and reaction conditions is an active area of research that could be applied to the synthesis of α,β-unsaturated carboxylic acids.

Table 3: Comparison of Synthetic Strategies

| Synthetic Method | Potential Advantages | Potential Challenges |

| Claisen-Schmidt Condensation | Utilizes readily available starting materials. | Low reactivity of benzophenone, potential for side reactions. |

| Reformatsky Reaction | Good functional group tolerance, less prone to side reactions with esters. | Requires stoichiometric zinc, dehydration of the intermediate is an additional step. |

| Ynolate Anion Chemistry | Direct route to highly substituted acrylates, effective with hindered ketones. | Generation and handling of highly reactive ynolates. |

| Palladium-Catalyzed Reactions | High efficiency and selectivity, broad substrate scope. | Catalyst cost and removal, may require multi-step sequences. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. | May require development of new catalytic systems and reaction conditions. |

Stereoselective Synthesis and Chiral Induction Strategies

The creation of a chiral center in this compound requires sophisticated stereoselective synthetic methods. While direct asymmetric synthesis of this specific compound is not extensively documented, strategies involving chiral auxiliaries and asymmetric variations of classical olefination reactions offer viable pathways.

Chiral Auxiliaries: A powerful strategy for inducing chirality is the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.orgsigmaaldrich.com This auxiliary guides the stereochemical outcome of subsequent reactions. For the synthesis of chiral carboxylic acids, auxiliaries such as pseudoephedrine and Evans oxazolidinones are commonly employed. nih.govwilliams.eduresearchgate.net

In a hypothetical application to this compound, a chiral auxiliary, such as (1S,2S)-pseudoephenamine, could be attached to a propanoic acid derivative to form a chiral amide. nih.gov Subsequent enolization and reaction with a suitable electrophile to introduce the diphenylmethylidene group would proceed with high diastereoselectivity, dictated by the steric influence of the auxiliary. The final step would involve the removal of the auxiliary to yield the enantiomerically enriched target acid. The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess (d.e.).

Table 1: Commonly Used Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Attachment to Substrate | Key Stereocontrolling Feature | Potential Diastereoselectivity |

| (1S,2S)-Pseudoephenamine | Amide formation with propanoic acid | Steric hindrance from the phenyl and methyl groups of the auxiliary | Potentially high d.e. in alkylation reactions |

| (4R,5S)-4-Methyl-5-phenyloxazolidinone | N-acylation with propionyl chloride | Chelation control with a Lewis acid, directing incoming electrophiles | Can achieve >95% d.e. in aldol (B89426) and alkylation reactions |

Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high E-selectivity. wikipedia.orgorganic-chemistry.org Asymmetric variants of the HWE reaction, employing chiral phosphonates or chiral bases, can be utilized to achieve enantioselective synthesis of alkenes. nih.govdiva-portal.org For the synthesis of this compound, a chiral phosphonate (B1237965) ester containing the methyl and carboxylate functionalities could be reacted with benzophenone. The stereochemical outcome would be influenced by the chiral ligand attached to the phosphonate. researchgate.net

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. umontreal.camtak.hueuropa.eu While specific applications to this compound are not detailed in the literature, the principles of continuous processing can be applied to key reaction steps in its synthesis.

A potential flow process could involve the continuous mixing of reactants, such as an ylide and a ketone in a Wittig-type reaction, in a heated microreactor. The short residence times and precise temperature control offered by flow reactors can lead to improved yields and reduced side-product formation compared to traditional batch processes. nih.govthieme.de Furthermore, in-line purification techniques, such as liquid-liquid extraction or chromatography, can be integrated into a continuous flow setup to streamline the entire synthetic sequence. thieme.de

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to localized hot spots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Mixing | Can be inefficient, especially on a large scale. | Efficient and rapid mixing, leading to better reaction control. |

| Safety | Handling of large quantities of hazardous reagents can be risky. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often achieved by running the process for a longer duration. |

| Automation | Can be difficult to fully automate. | Readily amenable to automation and process control. |

Optimization of Reaction Conditions and Yield Enhancement Studies

The synthesis of a sterically hindered molecule like this compound is highly dependent on the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Key reactions that could be employed in its synthesis, such as the Perkin or Stobbe condensations, require careful tuning of parameters.

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to form an α,β-unsaturated carboxylic acid. longdom.orglongdom.org While traditionally used for aromatic aldehydes, modifications could potentially allow for its application with a ketone like benzophenone and propanoic anhydride. Optimization studies would focus on the choice of base, reaction temperature, and reaction time to drive the condensation and subsequent elimination to favor the desired product. The use of a stronger base or higher temperatures might be necessary to overcome the steric hindrance of the diphenylmethylidene group.

Stobbe Condensation: The Stobbe condensation is a specific type of condensation between a ketone or aldehyde and a succinic ester derivative in the presence of a strong base. This reaction is particularly useful for the formation of alkylidene succinic acids or their esters. For the synthesis of this compound, benzophenone could be condensed with dimethyl methylsuccinate. Key parameters for optimization would include the choice of base (e.g., potassium t-butoxide, sodium hydride), the solvent, and the reaction temperature. The ratio of reactants would also be crucial to control the extent of condensation and prevent side reactions.

Table 3: Key Parameters for Optimization in Condensation Reactions

| Reaction | Key Parameters to Optimize | Potential Effect on Yield and Selectivity |

| Perkin Reaction | Base (e.g., sodium acetate, triethylamine), Temperature, Reaction Time | The choice of base can influence the rate of enolate formation and subsequent condensation. Higher temperatures may be required to overcome steric hindrance but can also lead to side reactions. |

| Stobbe Condensation | Base (e.g., potassium t-butoxide, NaH), Solvent (e.g., THF, t-butanol), Reactant Ratio | The strength of the base is critical for the initial deprotonation of the succinic ester. The solvent can affect the solubility of the intermediates and the reaction rate. The reactant ratio can influence the formation of mono- versus di-condensation products. |

Chemical Reactivity and Derivatization of 2 Methyl 3,3 Diphenylprop 2 Enoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group capable of undergoing a variety of transformations, primarily involving nucleophilic acyl substitution.

Esterification Reactions and Ester Derivative Synthesis

Esterification is a common reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst. unc.edu The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. mdpi.com

For 2-Methyl-3,3-diphenylprop-2-enoic acid, significant steric hindrance around the carbonyl carbon, caused by the adjacent methyl group and the bulky diphenyl groups on the β-carbon, would be expected to decrease the reaction rate compared to less substituted acids. nih.gov Alternative methods that avoid a sterically congested transition state, such as reaction of the corresponding carboxylate salt with an alkyl halide, could potentially offer higher yields. nih.gov

Predicted Esterification Data Due to the lack of specific experimental data for this compound, a data table cannot be generated. However, it is anticipated that reaction yields would be highly dependent on the chosen alcohol and reaction conditions, with sterically smaller alcohols and more forcing conditions being more effective.

Amidation and Anhydride (B1165640) Formation Studies

Amidation: The conversion of carboxylic acids to amides is typically achieved by reaction with an amine. This process often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond, or by first converting the acid to a more reactive derivative like an acyl chloride. Direct reaction with an amine upon heating is possible but can be inefficient. Research into the amidation of various esters and acids shows a wide range of applicable methods. researchgate.netnih.gov Given the steric hindrance of this compound, direct amidation would likely be challenging, necessitating the use of potent activating agents.

Anhydride Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often using a strong dehydrating agent, or by reacting a carboxylate salt with an acyl chloride. Symmetrical anhydrides are formed from a single carboxylic acid, while mixed anhydrides result from two different acids. The formation of a symmetrical anhydride from this compound would require overcoming the significant steric repulsion between two molecules of the acid.

Decarboxylation Pathways and Mechanisms

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. libretexts.org For many simple carboxylic acids, this process requires high temperatures. However, the reaction is facilitated in substrates that can stabilize the resulting carbanion intermediate. libretexts.org

In the case of α,β-unsaturated acids, decarboxylation can sometimes be achieved, although conditions can be harsh. organic-chemistry.org The proposed mechanisms often involve cyclic transition states or the formation of a vinyl carbanion. nih.gov For this compound, the stability of the potential vinylic anion formed upon decarboxylation would be a key factor. Research on the decarboxylation of various aromatic and unsaturated carboxylic acids highlights the diverse conditions and catalytic systems that can be employed. nih.govrwth-aachen.de

Transformations Involving the Alpha,Beta-Unsaturated Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the conjugated carboxylic acid group. This makes it susceptible to certain addition reactions.

Electrophilic and Nucleophilic Addition Reactions to the Double Bond

Electrophilic Addition: Alkenes typically undergo electrophilic addition, where an electrophile attacks the electron-rich π-bond. libretexts.orgpressbooks.pub In α,β-unsaturated systems, the double bond is less nucleophilic than in a simple alkene. openstax.orgopenstax.org For this compound, the double bond is tetrasubstituted and sterically shielded by two phenyl groups and a methyl group, which would make electrophilic attack highly unfavorable. nih.gov

Nucleophilic Addition (Conjugate Addition): The electron-poor nature of the double bond makes it susceptible to nucleophilic attack at the β-carbon. This reaction, known as conjugate or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. A wide range of nucleophiles can add in this manner. However, the tetrasubstituted nature of the double bond in this compound presents a major steric barrier to the approach of a nucleophile, likely making this reaction very difficult to achieve.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com Alkenes with electron-withdrawing groups, such as α,β-unsaturated carboxylic acids, are often effective dienophiles. chemistrysteps.comyoutube.com

For this compound to act as a dienophile, it would need to react with a conjugated diene. However, the reaction is highly sensitive to steric hindrance on the dienophile. The presence of four substituents (two phenyl, one methyl, one carboxyl) directly on the double bond creates extreme steric crowding. This would severely impede the approach of the diene to form the necessary cyclic transition state, making a successful Diels-Alder reaction highly improbable under standard conditions. sciforum.net While other types of cycloadditions, such as [3+2] cycloadditions, are known, they would face similar steric challenges with this particular substrate. mdpi.com

Polymerization Potential as a Monomer

The structure of this compound, featuring an α,β-unsaturated carbonyl system, theoretically allows it to act as a monomer in polymerization reactions. Both radical and anionic polymerization are common methods for polymerizing α,β-unsaturated carboxylic acids and their derivatives. However, the specific structural attributes of this compound present significant challenges to its polymerization.

The presence of two bulky phenyl groups on the β-carbon of the double bond, in addition to a methyl group on the α-carbon, creates substantial steric hindrance. This steric congestion around the polymerizable double bond would likely impede the approach of initiating species and the subsequent propagation steps in a polymerization reaction.

Theoretical Polymerization Pathways:

Radical Polymerization: In a typical radical polymerization, a radical initiator would add across the double bond of the monomer. However, the steric bulk of the diphenyl groups would likely hinder this initial step and subsequent additions of monomer units to the growing polymer chain. While radical polymerization is a robust method for many acrylic and methacrylic monomers, the significant steric hindrance in this case makes successful homopolymerization highly improbable under standard conditions.

Anionic Polymerization: Anionic polymerization is often sensitive to steric effects. The bulky substituents around the double bond would make it difficult for an anionic initiator to attack and for the resulting carbanion to propagate. While anionic polymerization can be effective for some α,β-unsaturated systems, the steric hindrance in this compound would be a major limiting factor.

Due to these steric constraints, it is anticipated that this compound would be a very challenging monomer to homopolymerize. If polymerization were to be achieved, it would likely require specialized initiators or extreme reaction conditions to overcome the steric barrier. The resulting polymer would be expected to have a highly rigid backbone due to the pendant diphenyl groups, which could impart unique thermal and mechanical properties.

Oxidative Transformations of the Compound

The double bond and the diphenylmethylidene moiety in this compound are susceptible to oxidative cleavage under various conditions.

Formation of Benzophenone (B1666685) Derivatives

Oxidation of the carbon-carbon double bond in this compound can lead to the formation of benzophenone. This transformation involves the cleavage of the double bond, typically through ozonolysis followed by a reductive or oxidative workup, or by using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The diphenyl-substituted carbon of the double bond is oxidized to the carbonyl group of benzophenone, while the other part of the molecule would be converted to pyruvic acid.

Table 1: Oxidative Cleavage Products

| Starting Material | Oxidizing Agent(s) | Major Products |

| This compound | 1. O₃2. Zn/H₂O or (CH₃)₂S | Benzophenone, Pyruvic acid |

| This compound | Hot, concentrated KMnO₄ | Benzophenone, Carbon dioxide, Water |

Cleavage and Degradation Pathways

Beyond the formation of benzophenone, other oxidative conditions can lead to different degradation pathways. Strong oxidation can lead to the complete breakdown of the organic molecule into smaller fragments, including carbon dioxide. The specific products would depend on the strength of the oxidizing agent and the reaction conditions. For instance, under vigorous oxidation, the aromatic rings of the diphenyl groups could also be susceptible to degradation.

Reductive Transformations of the Compound

The double bond and the carboxylic acid group of this compound are both amenable to reduction by various reagents.

Conversion to Saturated Carboxylic Acids

The carbon-carbon double bond can be selectively reduced in the presence of the carboxylic acid group through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. The result of this reduction is the formation of 2-methyl-3,3-diphenylpropanoic acid.

Table 2: Reduction of the Double Bond

| Starting Material | Reagent(s) and Conditions | Product |

| This compound | H₂, Pd/C, Ethanol, Room temperature | 2-Methyl-3,3-diphenylpropanoic acid |

Reduction to Corresponding Alcohols

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, followed by an acidic workup. This reaction would reduce the carboxylic acid to a hydroxymethyl group, yielding 2-methyl-3,3-diphenylprop-2-en-1-ol. If a complete reduction of both the carboxylic acid and the double bond is desired, catalytic hydrogenation under more forcing conditions or a combination of reducing agents might be employed. For instance, initial reduction of the double bond followed by reduction of the saturated carboxylic acid with LiAlH₄ would yield 2-methyl-3,3-diphenylpropan-1-ol.

Table 3: Reduction of the Carboxylic Acid Group

| Starting Material | Reagent(s) and Conditions | Product |

| This compound | 1. LiAlH₄, THF2. H₃O⁺ | 2-Methyl-3,3-diphenylprop-2-en-1-ol |

| 2-Methyl-3,3-diphenylpropanoic acid | 1. LiAlH₄, THF2. H₃O⁺ | 2-Methyl-3,3-diphenylpropan-1-ol |

Metal-Catalyzed and Organocatalytic Reactions

The presence of both a reactive α,β-unsaturated system and a carboxylic acid moiety suggests that this compound could be a substrate for a variety of metal-catalyzed and organocatalytic transformations. However, the significant steric hindrance imposed by the two phenyl groups at the β-position and the methyl group at the α-position is expected to play a crucial role in modulating its reactivity, often requiring more forcing reaction conditions or specialized catalytic systems.

Metal-Catalyzed Reactions:

Hydrogenation of the double bond is another plausible transformation. Catalytic hydrogenation of α,β-unsaturated acids is a well-established process, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Given the steric hindrance, higher pressures and temperatures might be required to achieve complete saturation of the double bond in this compound.

The carboxylic acid group can also participate in metal-catalyzed reactions. For example, decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis. It is conceivable that under the appropriate palladium or copper catalysis, this compound could undergo decarboxylation followed by coupling with a suitable partner, although the stability of the resulting vinylic intermediate would be a key factor.

Table 1: Plausible Metal-Catalyzed Reactions of this compound (Based on Analogy)

| Reaction Type | Potential Catalyst | Expected Product | Key Considerations |

| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Further substituted acrylic acid derivative | Steric hindrance may require highly active catalysts and specific ligands. |

| Hydrogenation | Pd/C or PtO₂ | 2-Methyl-3,3-diphenylpropanoic acid | Higher pressure and temperature may be necessary due to steric bulk. |

| Decarboxylative Coupling | Pd or Cu catalysts | 1,1-Diphenylpropene derivative | Feasibility depends on the stability of the vinylic intermediate. |

Organocatalytic Reactions:

Organocatalysis offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity. For α,β-unsaturated systems, conjugate additions are a common organocatalytic transformation. Chiral amines or thioureas can act as catalysts to promote the enantioselective addition of nucleophiles to the β-position. However, in the case of this compound, the extreme steric congestion at the β-carbon would likely render it a very challenging substrate for such reactions. The two bulky phenyl groups would shield the electrophilic center from the approach of most nucleophiles, even with the activation provided by an organocatalyst.

It is more likely that the carboxylic acid moiety could be a handle for organocatalytic derivatization. For instance, organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to catalyze esterification and amidation reactions of carboxylic acids. These reactions would proceed through the activation of the carboxyl group and would be less sensitive to the steric hindrance at the β-position of the double bond.

Table 2: Plausible Organocatalytic Reactions of this compound (Based on Analogy)

| Reaction Type | Potential Catalyst | Expected Product | Key Considerations |

| Conjugate Addition | Chiral amines/thioureas | β-functionalized propanoic acid derivative | Highly challenging due to severe steric hindrance at the β-position. |

| Esterification/Amidation | DMAP | Corresponding ester or amide | Activation of the carboxylic acid is less affected by remote steric bulk. |

Investigation of Intermolecular Interactions and Self-Assembly Properties

The molecular structure of this compound, featuring a polar carboxylic acid head and a bulky, nonpolar tail composed of two phenyl rings, suggests a propensity for forming ordered structures through intermolecular interactions and self-assembly. The study of such phenomena in analogous molecules, particularly cinnamic acid and its derivatives, provides a framework for understanding the potential supramolecular chemistry of this compound.

The primary intermolecular interaction driving the self-assembly of carboxylic acids is the formation of strong hydrogen bonds between the carboxyl groups. Typically, carboxylic acids form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. This robust hydrogen-bonding motif is a dominant feature in the crystal structures of many carboxylic acids, including various cinnamic acid derivatives. It is highly probable that this compound would also form such dimers in the solid state and in non-polar solvents.

The bulky nature of the diphenylmethylidene group would also have a profound impact on the self-assembly. The steric demands of these groups would likely lead to a less compact packing arrangement compared to simpler acrylic acids. This could result in the formation of porous structures or inclusion complexes, where solvent molecules or other small guests are incorporated into the crystal lattice.

In solution, particularly in non-polar solvents, the formation of hydrogen-bonded dimers is expected to persist. At higher concentrations, these dimers could further associate through weaker interactions to form larger aggregates. The balance between solute-solute and solute-solvent interactions would determine the extent of self-assembly. In polar, protic solvents, the strong hydrogen bonding with the solvent would likely disrupt the self-assembly process.

Table 3: Key Intermolecular Interactions and Their Potential Role in the Self-Assembly of this compound

| Interaction Type | Description | Expected Impact on Self-Assembly |

| O-H···O Hydrogen Bonding | Strong, directional interaction between carboxylic acid groups. | Primary driving force for the formation of centrosymmetric dimers. |

| π-π Stacking | Interactions between the aromatic rings of the phenyl groups. | Contributes to the overall stability of the crystal lattice and can direct the packing arrangement. |

| C-H···O Interactions | Weaker hydrogen bonds involving C-H donors and the carboxyl oxygen acceptors. | Fine-tunes the molecular packing and contributes to the stability of the supramolecular structure. |

| Van der Waals Forces | Non-specific attractive forces between molecules. | Contribute to the overall cohesive energy of the solid state. |

| Steric Hindrance | The bulky nature of the diphenylmethylidene group. | Influences the packing efficiency and may lead to the formation of less dense or porous structures. |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3,3 Diphenylprop 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For a molecule like 2-Methyl-3,3-diphenylprop-2-enoic acid, with its distinct chemical environments, a combination of one-dimensional and two-dimensional NMR techniques would be required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within a molecule.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the structure of this compound, the methyl protons and the phenyl protons lack vicinal proton neighbors. Therefore, no significant cross-peaks would be expected in a standard ¹H-¹H COSY spectrum, apart from those within the individual phenyl rings (ortho, meta, and para couplings).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. This is essential for assigning the carbon signals based on their corresponding, more easily assigned, proton signals.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Expected HSQC Correlations for this compound Predicted chemical shifts (in ppm) are relative to TMS in a non-polar solvent like CDCl₃.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HSQC Correlation |

|---|---|---|---|

| COOH | ~11-12 | ~172 | None (no attached proton) |

| C2-CH₃ | ~2.1 | ~15 | Yes |

| Phenyl H (ortho) | ~7.2-7.3 | ~128 | Yes |

| Phenyl H (meta) | ~7.3-7.4 | ~129 | Yes |

| Phenyl H (para) | ~7.3 | ~128.5 | Yes |

| C2 | - | ~130 | - |

| C3 | - | ~145 | - |

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing the carbon skeleton by identifying long-range correlations (typically 2 to 3 bonds) between protons and carbons. For this molecule, HMBC would be the primary tool for piecing together the molecular framework.

Table 2: Key Expected HMBC Correlations for Structural Elucidation

| Proton Signal | Correlates to Carbon Signal (Predicted Shift, ppm) | Bond Separation | Significance |

|---|---|---|---|

| C2-CH₃ (¹H ~2.1) | C2 (~130) | ²J | Confirms methyl attachment to C2 |

| C3 (~145) | ³J | Connects methyl group to the diphenyl-substituted carbon | |

| COOH (~172) | ³J | Confirms proximity to the carboxylic acid group | |

| Phenyl H (¹H ~7.2-7.4) | C3 (~145) | ³J | Connects the phenyl rings to the main propenoic acid chain |

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For this compound, a key NOESY correlation would be expected between the protons of the C2-methyl group and the ortho protons of the two phenyl rings. The intensity of these correlations would provide insight into the time-averaged proximity and relative orientation of these groups.

Dynamic NMR for Conformational Analysis and Hindered Rotation

The two phenyl rings attached to the C3 carbon are expected to experience significant steric hindrance, leading to restricted (hindered) rotation around their respective C3-C(ipso) single bonds. Dynamic NMR (DNMR) is the ideal technique to study such conformational dynamics.

At low temperatures, the rotation of the phenyl rings would be slow on the NMR timescale. This would result in the ortho protons (and carbons) on one side of the ring being chemically non-equivalent to the ortho protons on the other side. As the temperature is raised, the rate of rotation increases. Eventually, a temperature is reached where the two ortho environments begin to exchange rapidly, causing their distinct signals to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the NMR spectra at different temperatures, particularly the coalescence temperature, the energy barrier (ΔG‡) for this rotational process can be calculated, providing a quantitative measure of the steric hindrance.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Conformation and Torsion Angles

In the solid state, the molecule would adopt a conformation that minimizes steric strain. The planar prop-2-enoic acid moiety would be significantly twisted relative to the two phenyl rings. The degree of this twisting is best described by torsion angles. The two C2-C3-C(ipso)-C(ortho) torsion angles would be expected to be significantly different from 0° or 180°, indicating that the phenyl rings are not coplanar with the C=C double bond. This propeller-like arrangement is a common motif for sterically congested molecules.

Table 3: Predicted Key Torsion Angles in the Solid State

| Torsion Angle Definition | Predicted Value (°) | Significance |

|---|---|---|

| C(methyl)-C2-C3-C(ipso of Ph1) | ~120 to 150 | Defines the relative orientation of the phenyl rings to the alkene backbone |

| C(carboxyl)-C2-C3-C(ipso of Ph2) | ~30 to 60 | Illustrates the severe steric crowding around the C2=C3 bond |

| C2=C3-C(ipso of Ph1)-C(ortho of Ph1) | ~40 to 70 | Quantifies the twist of Phenyl Ring 1 out of the alkene plane |

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the crystal lattice, it is overwhelmingly likely that two molecules of this compound would form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds. This common and highly stable interaction forms a characteristic R²₂(8) graph set motif. The remainder of the crystal packing would be governed by weaker van der Waals forces and potentially C-H···π interactions between the hydrogen atoms of one molecule and the electron-rich faces of the phenyl rings of neighboring molecules.

Table 4: Predicted Hydrogen Bonding Geometry

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A, °) |

|---|

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Given the conformational flexibility of the two phenyl rings and the strong directional nature of the carboxylic acid dimer interaction, this compound has the potential to exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, evaporation rate) could lead to different packing arrangements of the hydrogen-bonded dimers, resulting in polymorphs with varying physical properties.

Furthermore, the carboxylic acid group is an excellent functional handle for co-crystallization. By introducing a suitable co-former, such as a pyridine-containing molecule, it would be possible to form a new crystalline solid where the primary interaction is an O-H···N hydrogen bond between the acid and the co-former, rather than the acid-acid dimer. Such studies are integral to the field of crystal engineering.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of this compound. The spectra are expected to be complex, featuring signatures from the carboxylic acid, the trisubstituted alkene, the two phenyl rings, and the methyl group.

The carboxylic acid group gives rise to several characteristic vibrations. The O-H stretching of the carboxyl group is anticipated to appear as a very broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to strong intermolecular hydrogen bonding which forms a cyclic dimer structure. The carbonyl (C=O) stretching vibration is expected to be a very strong and sharp band in the IR spectrum, located around 1710-1680 cm⁻¹, characteristic of a conjugated carboxylic acid dimer. The C-O stretching and O-H in-plane bending vibrations are coupled and expected to produce bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. An out-of-plane O-H bend is also anticipated around 920 cm⁻¹.

The alkene C=C double bond, being trisubstituted and conjugated with both the phenyl rings and the carboxyl group, is expected to show a stretching vibration in the 1650-1625 cm⁻¹ region. Its intensity in the IR spectrum might be variable, but it should be strong in the Raman spectrum. The vinyl C-H bond is absent, but vibrations associated with the C-CH₃ and C-(Ph)₂ moieties attached to the double bond will be present.

The two phenyl groups will exhibit characteristic aromatic ring vibrations. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the rings usually appear as a set of four bands in the 1600-1450 cm⁻¹ region. Strong bands corresponding to C-H in-plane and out-of-plane bending are also expected in the fingerprint region (1300-675 cm⁻¹).

The methyl group will show symmetric and asymmetric C-H stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Asymmetric and symmetric C-H bending (deformation) modes are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Conformational insights can be derived from the precise positions and shapes of these bands. The degree of twisting of the phenyl rings relative to the plane of the double bond, influenced by steric hindrance, would affect the extent of conjugation. This, in turn, would influence the frequencies of the C=O and C=C stretching vibrations. Computational studies, often employing Density Functional Theory (DFT), can be used to predict the vibrational spectra for different stable conformers and compare them with experimental data to determine the most likely structure. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

| 3300-2500 | ν(O-H) | Carboxylic Acid (Dimer) | Strong, Broad | Weak |

| 3100-3000 | ν(C-H) | Aromatic | Medium-Weak | Medium |

| 2960-2850 | ν(C-H) | Methyl | Medium-Weak | Medium |

| 1710-1680 | ν(C=O) | Carboxylic Acid (Dimer) | Very Strong | Medium |

| 1650-1625 | ν(C=C) | Alkene | Medium | Strong |

| 1600-1450 | ν(C=C) | Aromatic Ring | Medium-Strong | Medium-Strong |

| 1470-1430 | δ(C-H) | Methyl (Asymmetric) | Medium | Medium |

| 1440-1395 | δ(O-H) / ν(C-O) | Carboxylic Acid | Medium | Weak |

| 1380-1370 | δ(C-H) | Methyl (Symmetric) | Medium | Medium |

| 1300-1200 | ν(C-O) / δ(O-H) | Carboxylic Acid | Strong | Weak |

| 950-910 | γ(O-H) | Carboxylic Acid (Dimer) | Medium, Broad | Weak |

| 780-680 | γ(C-H) | Aromatic (Out-of-plane) | Strong | Medium |

ν = stretching; δ = in-plane bending; γ = out-of-plane bending

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 252.30 g/mol ), electron ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

The molecular ion peak [C₁₇H₁₆O₂]⁺˙ at m/z 252 is expected to be reasonably intense due to the presence of multiple aromatic rings which stabilize the ion. The fragmentation cascade would likely be initiated by cleavages at positions alpha and beta to the functional groups.

Key fragmentation pathways can be predicted:

Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl radical (•COOH, 45 Da) or the loss of water (H₂O, 18 Da) followed by carbon monoxide (CO, 28 Da). Cleavage of the C-C bond adjacent to the carboxyl group would lead to an ion at m/z 207 ([M - COOH]⁺).

Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the alkene carbon can lead to the formation of an acylium ion.

Loss of a Phenyl Group: The C-Ph bond can cleave to lose a phenyl radical (•C₆H₅, 77 Da), resulting in a fragment ion at m/z 175 ([M - C₆H₅]⁺). This ion could be stabilized by resonance.

Formation of the Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is often a significant peak in the spectra of compounds containing a benzyl (B1604629) moiety.

McLafferty Rearrangement: A McLafferty rearrangement is not possible for this specific structure as it lacks the required gamma-hydrogen atom on a flexible alkyl chain. youtube.com

Other Fragments: The phenyl cation ([C₆H₅]⁺) at m/z 77 is also expected. Further fragmentation of the larger ions would lead to a complex pattern in the lower mass region.

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the molecular structure. The stability of the resulting carbocations and radicals is a major factor driving the fragmentation pathways. chemguide.co.uk

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion Structure | Formula | Lost Fragment |

| 252 | Molecular Ion | [C₁₇H₁₆O₂]⁺˙ | - |

| 207 | [M - COOH]⁺ | [C₁₆H₁₅]⁺ | •COOH |

| 175 | [M - C₆H₅]⁺ | [C₁₁H₁₁O₂]⁺ | •C₆H₅ |

| 129 | [C₁₀H₉]⁺ | [C₁₀H₉]⁺ | C₇H₇O₂ |

| 91 | Tropylium Ion | [C₇H₇]⁺ | C₁₀H₉O₂ |

| 77 | Phenyl Ion | [C₆H₅]⁺ | C₁₁H₁₁O₂ |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Configuration (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules that interact differently with left- and right-circularly polarized light.

The parent molecule, this compound, is achiral. It possesses a plane of symmetry that includes the carboxylic acid group, the methyl group, and the C=C bond. The presence of two identical phenyl groups on one of the sp² hybridized carbons of the alkene means no stereocenter exists, and the molecule cannot exhibit enantiomerism. Therefore, it will not show any CD or ORD signals.

However, as stipulated by the section's focus, if chiral derivatives of this compound were to be synthesized and studied, chiroptical spectroscopy would be indispensable. A chiral derivative could be formed, for example, through the asymmetric hydrogenation of the C=C double bond. This would reduce the double bond to a single bond and create a chiral center at the carbon atom bonded to the methyl group and the newly formed CH(Ph)₂ group, yielding 2-Methyl-3,3-diphenylpropanoic acid.

For such a chiral derivative, CD spectroscopy would measure the differential absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), would be a unique fingerprint for each enantiomer. The absolute configuration (R or S) of the enantiomers could be determined by comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov

Furthermore, the enantiomeric excess (ee) of a non-racemic mixture could be quantified. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample to that of a pure enantiomer standard, the ee can be accurately determined. nih.gov ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information and can also be used to determine the absolute configuration and optical purity of chiral derivatives.

Computational Chemistry and Theoretical Studies on 2 Methyl 3,3 Diphenylprop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 2-Methyl-3,3-diphenylprop-2-enoic acid. These calculations allow for a detailed examination of its geometry, conformational possibilities, and electronic properties.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For this compound, with its rotatable bonds associated with the phenyl groups and the carboxylic acid moiety, multiple conformations can exist.

The conformational energy landscape maps the potential energy of the molecule as a function of its torsional angles. By systematically rotating key dihedral angles, a potential energy surface can be generated, revealing the various stable conformers (energy minima) and the transition states (saddle points) that connect them. The steric hindrance between the two phenyl groups and the methyl group significantly influences the preferred conformations, favoring arrangements that minimize these repulsive interactions.

Interactive Table: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C=C (acrylic) | 1.35 Å |

| Bond Length | C-C (phenyl) | 1.49 Å |

| Bond Length | C-C (methyl) | 1.51 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Angle | C-C=C | 125° |

| Bond Angle | Ph-C-Ph | 115° |

| Bond Angle | O=C-O | 123° |

| Dihedral Angle | Ph-C-C=C | 45° |

| Dihedral Angle | H-O-C=O | 0° |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure that are routinely investigated include the distribution of frontier molecular orbitals and the atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and more reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenyl-substituted alkene moiety, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges within the molecule. researchgate.netresearchgate.net This information helps in understanding intermolecular interactions, such as hydrogen bonding, and in identifying electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the carboxylic acid group are expected to carry significant negative charges, making them potential sites for electrophilic attack, while the acidic proton will have a positive charge.

Interactive Table: Hypothetical Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.8 |

Note: This data is hypothetical and for illustrative purposes, based on general values for similar organic molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur as reactants are converted to products.

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Characterizing the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and optimize the geometry of transition states. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as esterification or addition reactions to the double bond, computational methods can be employed to identify the structures and energies of the relevant transition states.

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through the transition state. This path is often visualized as a reaction energy profile, which plots the potential energy of the system against the reaction coordinate. The height of the energy barrier on this profile, known as the activation energy, determines the rate of the reaction.

By mapping the reaction coordinate for a given transformation of this compound, chemists can gain a deeper understanding of the reaction mechanism, including the identification of any intermediates that may be formed.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations can provide predictions for infrared (IR) vibrational frequencies, as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). rsc.org These calculated spectra can be compared with experimental data to validate the computed structure and to aid in the assignment of experimental signals. researchgate.net For instance, the calculated vibrational frequencies can be scaled to account for systematic errors in the computational methods, often leading to excellent agreement with experimental IR spectra. researchgate.net Similarly, predicted NMR chemical shifts can help in assigning complex spectra and in distinguishing between different isomers or conformers.

Interactive Table: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| Vibrational Frequencies (cm-1) | ||

| C=O stretch | 1725 | 1708 |

| C=C stretch | 1640 | 1625 |

| 13C NMR Chemical Shifts (ppm) | ||

| C (carboxyl) | 172.5 | 170.2 |

| C (alpha-carbon) | 130.8 | 129.5 |

| C (beta-carbon) | 145.2 | 143.8 |

Note: The data presented is for illustrative purposes and is based on general comparisons found in the literature for similar organic acids. Specific experimental and calculated data for this compound were not available in the searched sources.

Molecular Dynamics Simulations for Solution-Phase Behavior

The carboxylic acid moiety is known to engage in strong hydrogen bonding interactions with water molecules. MD simulations of acetic acid and other carboxylic acids in aqueous solutions have shown that the carbonyl oxygen and the hydroxyl group of the carboxylic acid act as hydrogen bond acceptors and donors, respectively, leading to a well-defined hydration shell. nih.govnih.govrsc.orgresearchgate.net It is expected that the carboxylic acid group of this compound would exhibit similar behavior, with water molecules forming a dynamic network of hydrogen bonds around it. Furthermore, in less polar solvents or at higher concentrations, carboxylic acids have a propensity to form hydrogen-bonded dimers. nih.govresearchgate.net MD simulations could elucidate the equilibrium between the solvated monomer and the dimeric state for this compound under various solvent conditions.

The conformational dynamics of the molecule are largely dictated by the bulky diphenyl groups attached to the C3 carbon. The rotation of these phenyl rings is likely to be sterically hindered, leading to a stable propeller-like conformation. Computational studies on triphenylethylene (B188826) and other polysubstituted ethylenes reveal that such propeller conformations are common and that the rotational barriers can be significant. nih.govnih.gov MD simulations would allow for the exploration of the conformational landscape of the diphenylmethylidene group, including the torsional angles of the phenyl rings relative to the plane of the double bond and their fluctuations over time. This conformational flexibility, or lack thereof, can have a significant impact on the molecule's interactions with its environment.

A hypothetical MD simulation setup for this compound in water would involve placing a single molecule or a small aggregate in a box of explicit water molecules (such as TIP3P or SPC/E models) and solving Newton's equations of motion for all atoms over a specified time period. nih.gov Analysis of the resulting trajectory would provide insights into key structural and dynamic properties.

Interactive Data Table: Key Parameters from a Hypothetical MD Simulation

| Parameter | Description | Expected Value/Behavior |

| Radial Distribution Function (g(r)) of water around carboxyl oxygen | Describes the probability of finding a water molecule at a certain distance from the carboxyl oxygen atoms. | Sharp first peak indicating a well-structured first solvation shell due to hydrogen bonding. |

| Phenyl Ring Torsional Angle Distribution | Distribution of the dihedral angles defining the orientation of the two phenyl rings relative to the C=C double bond. | Likely a narrow distribution around a non-planar (propeller-like) conformation due to steric hindrance. |

| Carboxylic Acid Dimerization | The tendency of two molecules to form a hydrogen-bonded dimer. | Dependent on solvent polarity and concentration. Lower in polar solvents like water. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | The hydrophobic diphenyl groups would contribute significantly to the non-polar SASA. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net For this compound, a QSAR/QSPR study would involve the calculation of various molecular descriptors and the development of a mathematical model that relates these descriptors to an observed activity or property.

The development of a robust QSAR/QSPR model for a series of compounds including this compound would follow a systematic approach. First, a dataset of molecules with known activities or properties would be compiled. Next, a variety of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, relevant descriptors would include Hammett substituent constants (σ) for any substituents on the phenyl rings, which describe the electron-donating or electron-withdrawing nature of the substituents. u-tokyo.ac.jp Quantum chemical calculations can provide descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. chemrxiv.org These are crucial for understanding the reactivity and interaction potential of the molecule.

Steric Descriptors: These describe the size and shape of the molecule. Examples include van der Waals volume, molecular weight, and Taft steric parameters. The significant steric bulk of the two phenyl groups and the methyl group in this compound suggests that steric descriptors would be highly important in any QSAR/QSPR model.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and distribution in biological systems. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). The two phenyl rings would contribute significantly to the lipophilicity of this compound.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule. They encode information about the size, shape, and branching of the molecule. Examples include connectivity indices and Wiener indices.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the mathematical model. The quality of the resulting model is assessed through various validation techniques to ensure its predictive power.

Interactive Data Table: Hypothetical QSAR/QSPR Descriptors for this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |

| Electronic | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons; important for reactivity. chemrxiv.org |

| Steric | van der Waals Volume | ~250 ų | Quantifies the steric bulk, which can influence binding to a receptor. |

| Hydrophobic | logP | ~4.5 | Indicates high lipophilicity, affecting membrane permeability and distribution. |

| Topological | Wiener Index | ~1500 | Encodes information about the molecular branching and size. |

The theoretical framework of QSAR/QSPR provides a valuable tool for understanding the relationships between the structure of this compound and its potential activities and properties, guiding the design of new analogues with desired characteristics.

Applications and Material Science Potential of 2 Methyl 3,3 Diphenylprop 2 Enoic Acid

Role as a Key Building Block in Complex Organic Synthesis

Organic compounds with multiple functional groups, such as 2-Methyl-3,3-diphenylprop-2-enoic acid, are valuable as building blocks in complex organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid halides. The double bond can participate in addition reactions, and the phenyl groups can undergo electrophilic substitution, allowing for the construction of more complex molecular architectures.

Potential Synthetic Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Alkene | Hydrogenation, Halogenation, Epoxidation | Substituted propanes, Halogenated derivatives, Epoxides |

| Phenyl Rings | Nitration, Halogenation, Friedel-Crafts | Substituted aromatic derivatives |

These potential transformations could allow this compound to serve as a starting material for the synthesis of a wide range of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and other areas of chemical research.

Monomer and Polymerization Applications

The presence of a polymerizable methacrylate group suggests that this compound could function as a monomer in the synthesis of polymers.

The bulky diphenyl groups would be expected to create significant steric hindrance, influencing the polymerization process and the properties of the resulting polymer. Polymers incorporating this monomer would likely exhibit high refractive indices, increased thermal stability, and altered solubility characteristics due to the aromatic rings. The carboxylic acid functionality could be preserved in the polymer, imparting acidity and enabling further post-polymerization modifications.

A hypothetical polymer derived from this compound would be expected to possess a unique combination of properties.

Anticipated Polymer Properties:

| Property | Influence of Structural Moieties |

| Thermal Stability | The rigid phenyl groups would likely increase the glass transition temperature (Tg) of the polymer. |

| Optical Properties | The presence of two phenyl groups per monomer unit would be expected to result in a high refractive index material. |

| Solubility | The bulky, hydrophobic diphenyl groups would likely render the polymer soluble in organic solvents, while the carboxylic acid groups could provide pH-dependent aqueous solubility. |

| Adhesion | The carboxylic acid groups could promote adhesion to various substrates through hydrogen bonding. |

Precursor for Advanced Organic Materials and Specialty Chemicals

The structural features of this compound make it a potential precursor for various advanced materials and specialty chemicals. For instance, its derivatives could be explored for applications in liquid crystals, given the presence of rigid phenyl groups. The carboxylic acid allows for its incorporation into polyesters and polyamides, potentially leading to materials with unique thermal and mechanical properties.

Development of Ligands for Catalysis

While no specific research has been found, the carboxylic acid group of this compound could be used to chelate metal ions. Further functionalization of the phenyl rings could introduce other coordinating atoms, leading to the formation of ligands for use in catalysis. The steric bulk of the diphenyl groups could influence the selectivity of catalytic reactions.

Design and Synthesis of Photoactive or Optoelectronic Components